5-Nitro-3-propoxybenzofuran-2-carboxylic acid
Description
5-Nitro-3-propoxybenzofuran-2-carboxylic acid is a nitro-substituted benzofuran derivative characterized by a benzofuran core with a nitro group at position 5, a propoxy substituent at position 3, and a carboxylic acid moiety at position 2.
Properties
Molecular Formula |
C12H11NO6 |
|---|---|
Molecular Weight |
265.22 g/mol |
IUPAC Name |
5-nitro-3-propoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO6/c1-2-5-18-10-8-6-7(13(16)17)3-4-9(8)19-11(10)12(14)15/h3-4,6H,2,5H2,1H3,(H,14,15) |
InChI Key |
ILWZLTJMNKQPNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Nitro-3-propoxybenzofuran-2-carboxylicacid typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of strong acids like sulfuric acid for nitration and alkyl halides for the propoxy group introduction . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, utilizing advanced techniques like microwave irradiation and catalytic processes .
Chemical Reactions Analysis
5-Nitro-3-propoxybenzofuran-2-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines.
Scientific Research Applications
5-Nitro-3-propoxybenzofuran-2-carboxylicacid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored for its potential as an anti-tumor agent.
Industry: Utilized in the development of new materials and chemical intermediates
Mechanism of Action
The mechanism of action of 5-Nitro-3-propoxybenzofuran-2-carboxylicacid involves its interaction with biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial and anti-tumor effects . The compound may also inhibit specific enzymes or pathways involved in disease processes .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Features
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Heterocycle | Key Functional Groups |
|---|---|---|---|---|---|
| 5-Nitro-3-propoxybenzofuran-2-carboxylic acid | C₁₂H₁₁NO₆ | 265.22 | 5-Nitro, 3-Propoxy | Benzofuran | Nitro, Propoxy, Carboxylic acid |
| 5-Nitrofuran-2-carboxylic acid | C₅H₃NO₅ | 157.09 | 5-Nitro | Furan | Nitro, Carboxylic acid |
| 5-Nitrothiophene-2-carboxylic acid | C₅H₃NO₄S | 173.15 | 5-Nitro | Thiophene | Nitro, Carboxylic acid |
| 5-Methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid | C₁₀H₁₀O₄ | 194.18 | 7-Carboxylic acid, 5-Methoxy | Dihydrobenzofuran | Methoxy, Carboxylic acid |
Key Differences and Implications
Thiophene (in 5-nitrothiophene-2-carboxylic acid) introduces sulfur, which may alter electronic properties and metabolic stability compared to oxygen-containing furan or benzofuran derivatives .
Nitro Group Position: All compared compounds feature a nitro group at position 5, but its electron-withdrawing effect is modulated by the heterocycle’s electron density. Benzofuran’s fused aromatic system may reduce nitro group reactivity compared to monocyclic furan or thiophene.
Applications: 5-Nitrofuran-2-carboxylic acid and 5-nitrothiophene-2-carboxylic acid are used to synthesize amide derivatives with quinoxaline moieties, a class of compounds investigated for antimicrobial and antiparasitic activities . The target compound’s propoxy group could enhance binding affinity to hydrophobic pockets in target enzymes or receptors, though specific biological data are unavailable in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
